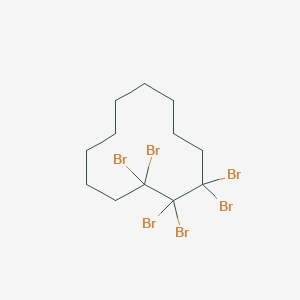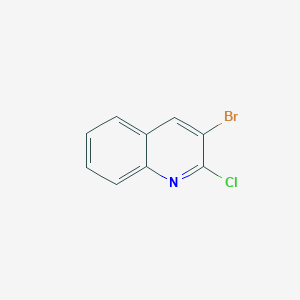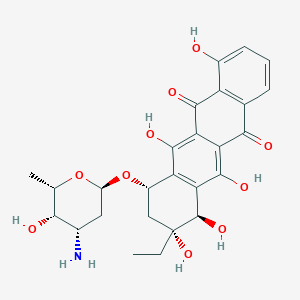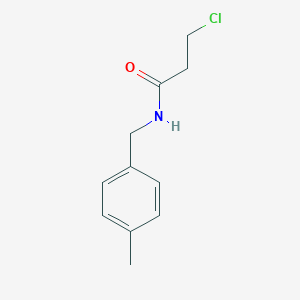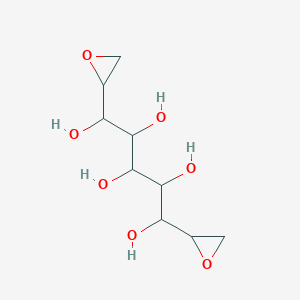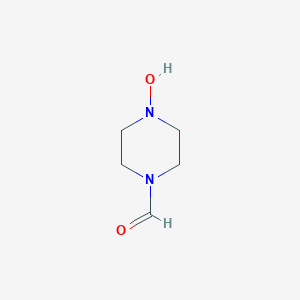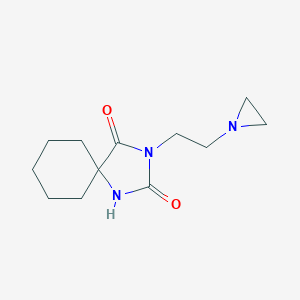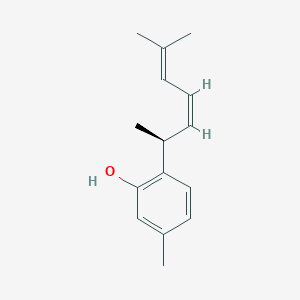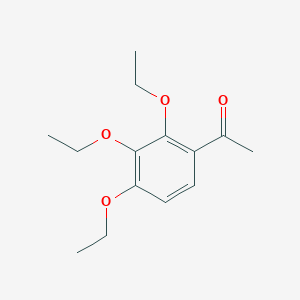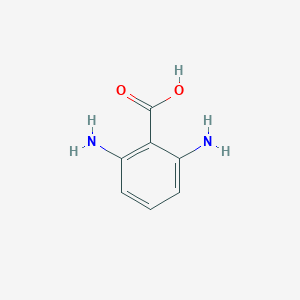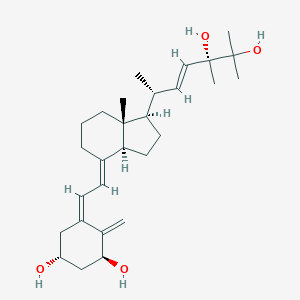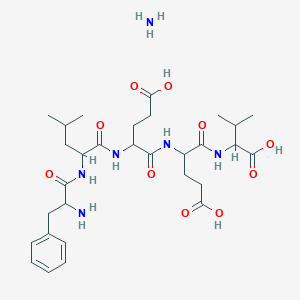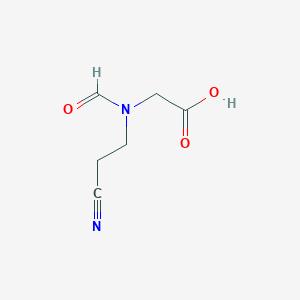
N-(2-Cyanoethyl)-N-formylglycine
Descripción general
Descripción
N-(2-Cyanoethyl)-N-formylglycine is a synthetic compound that has shown promising results in scientific research applications. This compound is also known as NCF, and it has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
The mechanism of action of NCF is not fully understood, but it is believed to involve the inhibition of enzymes involved in the regulation of gene expression. This inhibition leads to changes in the expression of genes that are involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
NCF has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune response. It has also been found to have anti-inflammatory and anti-angiogenic properties, which make it a promising candidate for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using NCF in lab experiments is its potency and specificity. It has been found to have a high degree of selectivity towards certain enzymes, which makes it a valuable tool for investigating their function. However, one of the limitations of using NCF is its potential toxicity, which can limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for the use of NCF in scientific research. One area of interest is its potential use in the development of new cancer therapies. It has also been suggested that NCF could be used as a tool for studying the role of certain enzymes in disease processes, or for the development of new drugs that target these enzymes. Additionally, NCF could be used in the development of new protein engineering techniques, or as a tool for investigating the structure and function of proteins.
Aplicaciones Científicas De Investigación
NCF has been used in various scientific research applications, including cancer research, drug discovery, and protein engineering. It has been found to have a potent inhibitory effect on the activity of certain enzymes, such as histone deacetylases, which are involved in the regulation of gene expression.
Propiedades
Número CAS |
104147-60-6 |
|---|---|
Fórmula molecular |
C6H8N2O3 |
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
2-[2-cyanoethyl(formyl)amino]acetic acid |
InChI |
InChI=1S/C6H8N2O3/c7-2-1-3-8(5-9)4-6(10)11/h5H,1,3-4H2,(H,10,11) |
Clave InChI |
IYGOVYZPZKCSDF-UHFFFAOYSA-N |
SMILES |
C(CN(CC(=O)O)C=O)C#N |
SMILES canónico |
C(CN(CC(=O)O)C=O)C#N |
Sinónimos |
Glycine, N-(2-cyanoethyl)-N-formyl- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

